(5-Fluoroquinolin-6-yl)methanol
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Overview
Description
(5-Fluoroquinolin-6-yl)methanol: is an organic compound belonging to the quinoline family, characterized by a fluorine atom at the 5-position and a hydroxymethyl group at the 6-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroquinolin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Hydroxymethylation: The hydroxymethyl group is introduced at the 6-position through a formylation reaction followed by reduction. This can be done using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-Fluoroquinolin-6-yl)methanol can undergo oxidation to form (5-Fluoroquinolin-6-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Reduction: The compound can be reduced to (5-Fluoroquinolin-6-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: PCC, MnO₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: SOCl₂, phosphorus tribromide (PBr₃)
Major Products
Oxidation: (5-Fluoroquinolin-6-yl)methanal
Reduction: (5-Fluoroquinolin-6-yl)methane
Substitution: Various substituted quinolines depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoroquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Medicinally, this compound derivatives are explored for their antimicrobial and anticancer activities. The fluorine atom often enhances the biological activity of these compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5-Fluoroquinolin-6-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity to the target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoroquinolin-8-yl)methanol
- (6-Fluoroquinolin-2-yl)methanol
- (7-Fluoroquinolin-4-yl)methanol
Uniqueness
Compared to its analogs, (5-Fluoroquinolin-6-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can lead to distinct chemical reactivity and biological activity. The position of the substituents can significantly influence the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
(5-fluoroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2 |
InChI Key |
OOMRBTYKSRGNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)CO)N=C1 |
Origin of Product |
United States |
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